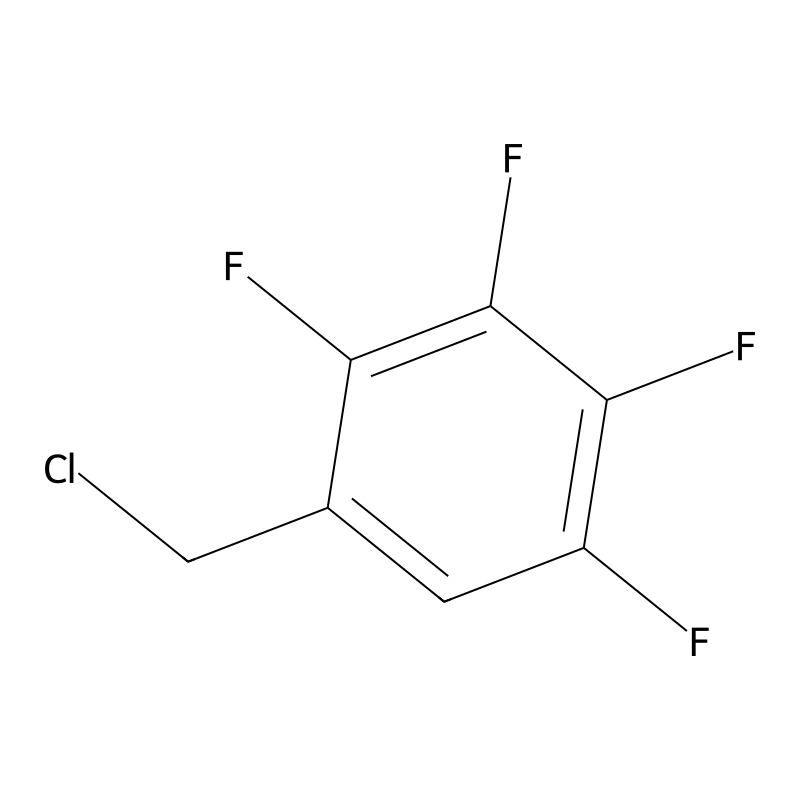

2,3,4,5-Tetrafluorobenzyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Acylating agent: TFBC acts as a reactive acylating agent due to the presence of the acyl chloride (COCl) functional group. This allows it to introduce a 2,3,4,5-tetrafluorobenzoyl group (-COC6F4) onto various organic molecules, enabling the creation of new compounds with desired properties. For instance, a study describes its use in the synthesis of 4-hydroxy-1-(3-pyridyl)-1-butanone-tetrafluorobenzoate, a potential anticonvulsant agent [].

Medicinal Chemistry:

- Development of new therapeutic agents: The unique properties of TFBC, such as its ability to modulate biological activity and its potential for blood-brain barrier penetration, make it an interesting candidate for medicinal chemistry research. Studies have explored its use in the synthesis of various bioactive molecules, including N-[(4-carbamoylphenyl)carbamothioyl]-2,3,4,5-tetrafluorobenzamide, which exhibits potential anti-inflammatory activity [].

Material Science:

- Synthesis of functional materials: TFBC can be used as a building block in the synthesis of novel functional materials with specific properties. For example, research suggests its potential application in the development of new liquid crystals and organic light-emitting diodes (OLEDs) due to the electron-withdrawing nature of the fluorine atoms [].

2,3,4,5-Tetrafluorobenzyl chloride is an organofluorine compound with the molecular formula and a molecular weight of approximately 212.53 g/mol. It appears as a colorless to light yellow liquid and is characterized by its high density (approximately 1.58 g/cm³) and boiling point, which ranges from 65°C to 66°C at 10 mmHg . This compound is known for its reactivity due to the presence of both chlorine and fluorine substituents on the benzene ring, making it valuable in various chemical applications.

2,3,4,5-Tetrafluorobenzyl chloride is likely to possess similar hazards as benzyl chloride. Here are some safety concerns:

- Skin and eye irritant: Can cause severe skin burns and eye damage upon contact.

- Corrosive: May be corrosive to metals.

- Combustible: Classified as a combustible liquid.

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of corresponding substituted products.

- Coupling Reactions: It can undergo coupling reactions with organometallic reagents (e.g., Grignard reagents) to form biaryl compounds.

- Acylation Reactions: The compound can also react with various nucleophiles in acylation reactions, producing acyl derivatives.

These reactions leverage the electrophilic nature of the carbon attached to the chlorine atom, allowing for diverse synthetic pathways in organic chemistry .

The synthesis of 2,3,4,5-tetrafluorobenzyl chloride can be achieved through several methods:

- Halogenation of Benzyl Chloride: Starting from benzyl chloride or other benzyl derivatives, fluorination can be performed using fluorinating agents such as sulfur tetrafluoride or xenon difluoride under controlled conditions.

- Direct Fluorination: Utilizing elemental fluorine in a controlled environment can yield tetrafluorinated products directly from the corresponding benzene derivatives.

- Rearrangement Reactions: Some synthetic routes may involve rearrangements or modifications of existing fluorinated compounds to introduce the benzyl chloride functionality .

2,3,4,5-Tetrafluorobenzyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in developing fluorinated polymers and materials with unique properties.

- Chemical Research: Functions as a reagent in laboratory settings for studying reaction mechanisms and developing new chemical methodologies .

Interaction studies involving 2,3,4,5-tetrafluorobenzyl chloride primarily focus on its reactivity with nucleophiles and its role in biological systems. The compound's unique structure allows it to interact differently compared to non-fluorinated analogs. Research indicates that fluorinated compounds often exhibit altered binding affinities and metabolic pathways when interacting with enzymes or receptors due to their unique electronic properties .

Several compounds share structural similarities with 2,3,4,5-tetrafluorobenzyl chloride. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,3-Difluorobenzyl chloride | C7HClF2 | Contains fewer fluorine atoms; less reactive |

| 2-Fluorobenzyl chloride | C7HClF | Only one fluorine; used in simpler organic syntheses |

| Benzoyl chloride | C7HClO | Lacks fluorine; more commonly used in acylations |

| 2,3,5-Tetrafluorobenzyl chloride | C7HClF4 | Different substitution pattern; similar reactivity |

The uniqueness of 2,3,4,5-tetrafluorobenzyl chloride lies in its specific arrangement of four fluorine atoms on the benzene ring and its resultant chemical properties that facilitate diverse synthetic applications .

International Union of Pure and Applied Chemistry Nomenclature and Alternative Names

Primary Designations: 2,3,4,5-Tetrafluorobenzyl Chloride

2,3,4,5-Tetrafluorobenzyl chloride represents the primary and most widely recognized designation for this organofluorine compound [1] [2]. This nomenclature follows standard International Union of Pure and Applied Chemistry conventions for substituted benzyl halides, where the numerical positioning system (2,3,4,5-) indicates the specific locations of fluorine substituents on the benzene ring relative to the benzyl chloride functional group [1] [3]. The compound exists as a colorless to light yellow liquid under standard conditions, with the molecular formula C7H3ClF4 and a molecular weight of 198.55 grams per mole [1] [4] [3].

The primary designation accurately reflects the structural characteristics of this halogenated aromatic compound, wherein four fluorine atoms occupy adjacent positions on the benzene ring, creating a highly electronegative environment that significantly influences the chemical reactivity of the chloromethyl substituent [1] [3]. This systematic naming approach ensures unambiguous identification within chemical databases and scientific literature [1] [2].

Alternative Names: 1-(Chloromethyl)-2,3,4,5-tetrafluorobenzene

The alternative International Union of Pure and Applied Chemistry name for this compound is 1-(chloromethyl)-2,3,4,5-tetrafluorobenzene, which provides an equivalent but differently structured systematic designation [1] [2]. This nomenclature approach places emphasis on the benzene ring as the parent structure, with the chloromethyl group treated as a substituent at position 1, while the four fluorine atoms occupy positions 2, 3, 4, and 5 [1] [3] [2].

Additional recognized alternative names include alpha-chloro-2,3,4,5-tetrafluorotoluene, which reflects the relationship to toluene derivatives [1] [3]. The compound is also documented under the designation benzene, 1-(chloromethyl)-2,3,4,5-tetrafluoro- in various chemical databases [1] [3]. These alternative naming conventions serve different organizational purposes within chemical information systems while maintaining precise structural identification [1] [2].

Systematic Naming Conventions

The systematic naming of 2,3,4,5-tetrafluorobenzyl chloride follows established International Union of Pure and Applied Chemistry protocols for substituted aromatic compounds [5] [6] [7]. According to substitutive nomenclature principles, halogen substituents are treated as prefixes when attached to aromatic ring systems, with fluorine designated as "fluoro" and chlorine as "chloro" [8]. The numbering system begins from the carbon bearing the functional group with the highest priority, in this case the chloromethyl substituent [5] [7].

The systematic approach to naming this compound involves several key considerations. First, the benzene ring serves as the parent hydrocarbon structure [5] [6]. Second, the chloromethyl group represents the principal functional group, establishing the numbering sequence [7] [8]. Third, the four fluorine substituents are numbered sequentially as 2,3,4,5- to indicate their positions relative to the chloromethyl group [5] [6]. This systematic methodology ensures consistent and unambiguous chemical identification across international databases and scientific literature [5] [7].

Registry Identifiers

Chemical Abstracts Service Registry Number: 21622-18-4

The Chemical Abstracts Service registry number for 2,3,4,5-tetrafluorobenzyl chloride is 21622-18-4, which serves as the definitive international identifier for this compound [1] [3] [2]. This unique numerical identifier was assigned by the Chemical Abstracts Service division of the American Chemical Society and provides unambiguous identification within chemical databases worldwide [1] [3]. The Chemical Abstracts Service registry system represents the most comprehensive and authoritative source for chemical substance identification, containing over 180 million registered compounds [1] [2].

C7H3ClF4 Composition

2,3,4,5-Tetrafluorobenzyl chloride possesses the molecular formula C7H3ClF4, representing a benzyl chloride derivative with four fluorine substituents [1] [2] [3]. The compound contains seven carbon atoms forming the aromatic ring and methylene bridge, three hydrogen atoms, one chlorine atom, and four fluorine atoms strategically positioned on the benzene ring [1] [2] [3]. This specific elemental composition distinguishes it from other tetrafluorobenzyl chloride isomers such as 2,3,4,6-tetrafluorobenzyl chloride or 2,3,5,6-tetrafluorobenzyl chloride.

The arrangement of substituents follows a systematic pattern where fluorine atoms occupy the ortho and meta positions relative to the chloromethyl group, creating a unique electronic environment that significantly influences the compound's reactivity and physical properties [4] [5]. The presence of four highly electronegative fluorine atoms creates substantial electron withdrawal from the aromatic system, fundamentally altering the electron density distribution compared to non-fluorinated benzyl chlorides [4] [5] .

Molecular Weight: 198.55

The molecular weight of 2,3,4,5-tetrafluorobenzyl chloride is precisely 198.55 daltons [1] [7] [3]. This value represents the weighted average of all naturally occurring isotopes present in the molecular structure. The molecular weight calculation considers the atomic masses of carbon (12.01 u), hydrogen (1.008 u), chlorine (35.45 u), and fluorine (18.998 u), resulting in the final molecular weight that serves as a fundamental identifier for analytical and synthetic applications [1] [7] [3].

The relatively high molecular weight compared to non-fluorinated benzyl chloride derivatives reflects the significant contribution of the four fluorine atoms, each adding approximately 19 atomic mass units to the overall molecular mass [7] [8]. This characteristic molecular weight is essential for mass spectrometric identification and quantitative analysis in research and industrial applications [7] [8].

Isotopic Distribution Patterns

The isotopic distribution of 2,3,4,5-tetrafluorobenzyl chloride exhibits characteristic patterns arising from the natural abundance of isotopes for each constituent element [2] [9]. The monoisotopic mass, calculated using the most abundant isotopes of each element, is 197.985941 daltons [2]. The average mass of 198.543 daltons reflects the weighted contribution of all naturally occurring isotopes [2].

The primary isotopic variations arise from the chlorine isotopes, where 35Cl (75% abundance) and 37Cl (25% abundance) create a distinctive pattern in mass spectrometric analysis [9]. This results in molecular ion peaks separated by 2 mass units with a relative intensity ratio of approximately 3:1, providing a characteristic fingerprint for identification [9]. Carbon isotopes (12C and 13C) and hydrogen isotopes (1H and 2H) contribute additional minor variations to the overall isotopic distribution pattern [9].

Table 1: Basic Structural and Molecular Properties of 2,3,4,5-Tetrafluorobenzyl chloride

| Property | Value | Citation |

|---|---|---|

| Molecular Formula | C7H3ClF4 | [1] [2] [3] |

| Molecular Weight | 198.55 g/mol | [1] [7] [3] |

| CAS Number | 21622-18-4 | [1] [2] [3] |

| MDL Number | MFCD03001149 | [2] [3] |

| InChI Key | PVSKKLFYHHQKFR-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C(=C(C(=C1F)F)F)F)CCl | [2] |

| IUPAC Name | 1-(chloromethyl)-2,3,4,5-tetrafluorobenzene | [2] [3] |

Structural Representation

2D Structure and Connectivity

The two-dimensional structural representation of 2,3,4,5-tetrafluorobenzyl chloride reveals a planar aromatic system with specific substitution patterns that define its chemical behavior [2] [3]. The benzene ring serves as the core structural unit, with fluorine atoms positioned at carbons 2, 3, 4, and 5, while a chloromethyl group (-CH2Cl) is attached at position 1 [2] [3]. This arrangement creates a highly substituted aromatic system with only one unsubstituted carbon position on the ring [2] [3].

The connectivity pattern demonstrates adjacent fluorine substitution across four consecutive carbon atoms, resulting in significant steric and electronic interactions between neighboring fluorine atoms [10] [11]. The chloromethyl substituent extends from the aromatic plane, creating a three-dimensional molecular geometry that influences both physical properties and chemical reactivity [10] [11]. The SMILES notation C1=C(C(=C(C(=C1F)F)F)F)CCl accurately represents this connectivity pattern in linear chemical notation [2].

3D Conformational Analysis

Three-dimensional conformational analysis reveals that 2,3,4,5-tetrafluorobenzyl chloride adopts specific spatial arrangements that minimize steric hindrance while maximizing electronic stabilization [3] [12]. The aromatic ring maintains planarity due to sp2 hybridization of the carbon atoms, while the chloromethyl group can rotate around the C-C bond connecting it to the aromatic system [3] [12].

The tetrafluoro substitution pattern creates significant conformational constraints due to fluorine-fluorine repulsions and the substantial van der Waals radii of fluorine atoms [12] [10]. Computational studies suggest that the most stable conformation positions the chloromethyl group to minimize interactions with the ortho-fluorine substituents [12] [10]. The C-CH2Cl bond length and the dihedral angles around this bond are influenced by the electron-withdrawing effects of the fluorine substituents [12] [10].

Crystallographic Parameters

Crystallographic data for compounds containing the 2,3,4,5-tetrafluorobenzyl moiety provide insights into solid-state structural parameters [12] [13]. Crystal structure determinations of related compounds reveal characteristic bond lengths and angles that reflect the electronic effects of fluorine substitution [12] [13]. The C-F bond lengths typically range from 1.35 to 1.37 Å, consistent with the partial ionic character of carbon-fluorine bonds [12] [13].

Unit cell parameters for crystalline materials incorporating the 2,3,4,5-tetrafluorobenzyl group show triclinic or monoclinic crystal systems with specific lattice constants that accommodate the bulky fluorinated aromatic rings [12] [13]. The space group symmetry and packing arrangements are influenced by intermolecular interactions, including C-H···F hydrogen bonding and fluorine-fluorine contacts [12] [13].

Table 2: Isotopic Mass Distribution of 2,3,4,5-Tetrafluorobenzyl chloride

| Property | Value (Da) | Citation |

|---|---|---|

| Monoisotopic Mass | 197.985941 | [2] |

| Average Mass | 198.543 | [2] |

| Exact Mass | 197.985941 | [2] |

Electronic Structure

Electron Distribution Effects of Fluorine Substituents

The electronic structure of 2,3,4,5-tetrafluorobenzyl chloride is fundamentally dominated by the powerful electron-withdrawing effects of the four fluorine substituents [4] [5] . Fluorine atoms, with an electronegativity of 4.0 on the Pauling scale, create substantial inductive effects that withdraw electron density from the aromatic π-system [4] [5] . This electron withdrawal results in a significant decrease in electron density across the entire aromatic ring, with the greatest depletion occurring at the carbon atoms directly bonded to fluorine [4] [5] .

The cumulative effect of four fluorine atoms creates an aromatic system with markedly reduced nucleophilicity compared to unsubstituted benzyl chloride [4] [5] . Theoretical calculations demonstrate that the electron density at the ring carbons is substantially diminished, leading to increased electrophilicity of the aromatic system [4] [5] . This electronic redistribution directly influences the reactivity patterns observed in chemical transformations involving the compound [4] [5] .

The electron distribution also affects the chloromethyl substituent, where the electron-withdrawing aromatic ring enhances the electrophilic character of the benzylic carbon [4] [5]. This electronic activation facilitates nucleophilic substitution reactions at the chloromethyl position while simultaneously stabilizing potential carbocationic intermediates [4] [5].

Bond Characteristics and Polarization

Bond polarization in 2,3,4,5-tetrafluorobenzyl chloride reflects the significant electronegativity differences between constituent atoms [4] [5] [10]. The C-F bonds exhibit substantial ionic character due to the large electronegativity difference between carbon (2.55) and fluorine (4.0), resulting in highly polarized bonds with partial positive charges on carbon and partial negative charges on fluorine [4] [5] [10].

The aromatic C-C bonds display altered electron density distribution compared to unsubstituted benzene rings [4] [5] [10]. Computational analysis reveals that bond lengths and bond orders vary systematically around the ring, with the most significant perturbations occurring at positions adjacent to fluorine substituents [4] [5] [10]. The C-H bonds in the compound also show increased polarization due to the electron-withdrawing environment created by the fluorine atoms [4] [5] [10].

The C-Cl bond in the chloromethyl group exhibits enhanced polarization compared to simple alkyl chlorides [4] [5]. The electron-withdrawing aromatic ring increases the partial positive charge on the benzylic carbon, strengthening the ionic character of the C-Cl bond and facilitating heterolytic cleavage during nucleophilic substitution reactions [4] [5].

Computational Analysis of Electron Density

Computational studies employing density functional theory methods provide detailed insights into the electron density distribution of 2,3,4,5-tetrafluorobenzyl chloride [10] [11]. These calculations reveal that the highest occupied molecular orbital energy levels are significantly lowered compared to non-fluorinated analogs, reflecting the stabilization of electrons by the electron-withdrawing fluorine substituents [10] [11].

Molecular electrostatic potential maps demonstrate the creation of distinct regions of positive and negative charge distribution [10] [11]. The aromatic ring exhibits positive electrostatic potential due to electron withdrawal, while the fluorine atoms display negative potential consistent with their role as electron acceptors [10] [11]. The chloromethyl carbon shows particularly positive character, confirming its enhanced electrophilicity [10] [11].

Natural bond orbital analysis indicates significant charge transfer from the aromatic π-system to the fluorine lone pairs [10] [11]. This charge redistribution quantifies the extent of electronic perturbation caused by fluorine substitution and explains the observed changes in chemical reactivity [10] [11]. The calculations also reveal the presence of secondary orbital interactions that contribute to the overall electronic stabilization of the molecule [10] [11].

Table 3: Electronic Structure Characteristics

| Property | Description | Citation |

|---|---|---|

| Bond Types | C-F, C-C, C-H, C-Cl bonds | [4] [5] |

| Fluorine Substitution Pattern | Tetrafluoro substitution at positions 2,3,4,5 | [1] [2] [3] |

| Electronic Withdrawing Groups | Four fluorine atoms (high electronegativity) | [4] [5] [10] |

| Electron Density Distribution | Reduced electron density on aromatic ring | [4] [5] |